molecular formula C30H34N4O4S B11363127 5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(2,4-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(2,4-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11363127
M. Wt: 546.7 g/mol
InChI Key: LWSJVIFNKOSACT-UHFFFAOYSA-N
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Description

5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(2,4-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine core, a furan ring, and multiple substituents that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(2,4-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the furan ring, and the attachment of various substituents. Common synthetic routes may involve:

    Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the Furan Ring: This step may involve the use of furan-2-ylmethylamine as a reagent, which is reacted with the pyrimidine core.

    Attachment of Substituents: The tert-butylbenzyl and dimethylphenyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(2,4-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(2,4-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(2,4-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[(4-tert-butylbenzyl)(furan-2-ylmethyl)amino]-N-(2,4-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties. This compound’s structure allows for unique interactions and reactivity compared to other similar compounds.

Properties

Molecular Formula

C30H34N4O4S

Molecular Weight

546.7 g/mol

IUPAC Name

5-[(4-tert-butylphenyl)methyl-(furan-2-ylmethyl)amino]-N-(2,4-dimethylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C30H34N4O4S/c1-20-9-14-25(21(2)16-20)32-28(35)27-26(17-31-29(33-27)39(6,36)37)34(19-24-8-7-15-38-24)18-22-10-12-23(13-11-22)30(3,4)5/h7-17H,18-19H2,1-6H3,(H,32,35)

InChI Key

LWSJVIFNKOSACT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=C(C=C3)C(C)(C)C)CC4=CC=CO4)S(=O)(=O)C)C

Origin of Product

United States

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